molecular formula C5H5ClO3 B3048487 Methyl 4-chloro-4-oxobut-2-enoate CAS No. 17081-97-9

Methyl 4-chloro-4-oxobut-2-enoate

Cat. No.: B3048487
CAS No.: 17081-97-9
M. Wt: 148.54 g/mol
InChI Key: JHDQHPJHLHKZDL-UHFFFAOYSA-N
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Description

Methyl 4-chloro-4-oxobut-2-enoate is an organic compound with the molecular formula C₅H₅ClO₃ and a molecular weight of 148.54 g/mol . It is a methyl ester derivative of 4-chloro-4-oxobut-2-enoic acid and is known for its applications in various chemical reactions and research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-4-oxobut-2-enoate can be synthesized through several methods. One common synthetic route involves the reaction of methyl acetoacetate with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine . The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-4-oxobut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Formation of amides, esters, and other derivatives.

    Addition Products: Formation of adducts with various nucleophiles and electrophiles.

    Hydrolysis Products: Formation of 4-chloro-4-oxobut-2-enoic acid.

Scientific Research Applications

Methyl 4-chloro-4-oxobut-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-chloro-4-oxobut-2-enoate involves its reactivity with nucleophiles and electrophiles. The compound’s electrophilic carbonyl group and the chlorine atom make it susceptible to nucleophilic attack, leading to various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester functional group, which imparts distinct reactivity and solubility properties compared to its acid and ethyl ester counterparts. Its methyl ester group also makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

17081-97-9

Molecular Formula

C5H5ClO3

Molecular Weight

148.54 g/mol

IUPAC Name

methyl 4-chloro-4-oxobut-2-enoate

InChI

InChI=1S/C5H5ClO3/c1-9-5(8)3-2-4(6)7/h2-3H,1H3

InChI Key

JHDQHPJHLHKZDL-UHFFFAOYSA-N

SMILES

COC(=O)C=CC(=O)Cl

Canonical SMILES

COC(=O)C=CC(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5.0 g (51.0 mmol) of maleic anhydride were heated to 100° C. in 2.2 ml of MeOH for 1 hour [J. Chem. Soc., 1964, 526-528]. The reaction mixture was cooled to room temperature and 37 ml (50.7 mmol) of SOCl2 were added dropwise. The reaction was refluxed for 1.5 hours and then distilled collecting the fraction boiling at 42-44° C./2 mbar to obtain 5.3 g of the title compound, possibly as a mixture of E and Z diastereoisomers. This compound was used without further purification in the subsequent reaction to prepare Examples 18 and 19.
Quantity
5 g
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reactant
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2.2 mL
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reactant
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37 mL
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reactant
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Name
title compound

Synthesis routes and methods II

Procedure details

Name
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Extracted from reaction SMILES
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reactant
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Extracted from reaction SMILES
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COC(=O)C=CC(=O)Cl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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